molecular formula C5H7N3O2 B051210 6-Amino-2-methoxypyrimidin-4(5H)-one CAS No. 123200-86-2

6-Amino-2-methoxypyrimidin-4(5H)-one

Cat. No.: B051210
CAS No.: 123200-86-2
M. Wt: 141.13 g/mol
InChI Key: NQFOXDYKQBYGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-methoxy-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methoxy-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide .

Industrial Production Methods

In industrial settings, the production of 6-amino-2-methoxy-5H-pyrimidin-4-one may involve optimized reaction conditions to improve yield and reduce waste. This can include the use of continuous flow reactors and green chemistry principles to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-amino-2-methoxy-5H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-methoxy-5H-pyrimidin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction. The compound can also interact with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-hydroxy-6-methylpyrimidine
  • 6-amino-2-mercapto-3H-pyrimidin-4-one
  • Pyrido[2,3-d]pyrimidin-5-one derivatives

Uniqueness

6-amino-2-methoxy-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

123200-86-2

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

6-amino-2-methoxy-5H-pyrimidin-4-one

InChI

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9)

InChI Key

NQFOXDYKQBYGDY-UHFFFAOYSA-N

SMILES

COC1=NC(=O)CC(=N1)N

Canonical SMILES

COC1=NC(=O)CC(=N1)N

Synonyms

4(1H)-Pyrimidinone, 5,6-dihydro-6-imino-2-methoxy- (9CI)

Origin of Product

United States

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